molecular formula C7H4F4 B1346882 4-Fluorobenzotrifluoride CAS No. 402-44-8

4-Fluorobenzotrifluoride

Cat. No. B1346882
CAS RN: 402-44-8
M. Wt: 164.1 g/mol
InChI Key: UNNNAIWPDLRVRN-UHFFFAOYSA-N
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Scientific Research Applications

1. Chemical Analysis and Spectroscopy

4-Fluorobenzotrifluoride is studied for its spin–spin coupling constants between side-chain and ring fluorine nuclei, which are crucial in nuclear magnetic resonance (NMR) spectroscopy. This analysis helps understand the coupling mechanisms in such compounds, contributing to the field of chemical analysis and molecular structure determination (Schaefer et al., 1979).

2. Synthesis of Novel Compounds

The compound plays a role in the synthetic process of novel herbicides like Beflubutamid. Its derivatives are used in various steps of chemical synthesis, showcasing its utility in the development of agricultural chemicals (Chen Huan-you, 2012).

3. Optical and Electronic Material Development

4-Fluorobenzotrifluoride derivatives are used in studying the optical absorption behavior and spectral shifts of fluorinated liquid crystals. This research is significant for the development of materials with specific optical properties, useful in electronic displays and other optical devices (Praveen & Ojha, 2014).

4. Electrochemistry

The compound is involved in the study of electrochemical properties of various ionic liquids, providing insights into the production of fluorocarbons and understanding the reactions at electrodes. This research has implications in energy storage and electrochemical devices (Li Xiao & K. Johnson, 2003).

5. Study of Molecular Interactions

Research on 4-Fluorobenzotrifluoride contributes to understanding the rotational dynamics and structure retrieval of molecules, which is vital in fields like material science and molecular physics. Ultrafast electron diffraction studies of this compound help in deciphering complex molecular interactions (Wilkin et al., 2022).

Safety And Hazards

4-Fluorobenzotrifluoride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation8.


properties

IUPAC Name

1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNNAIWPDLRVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059951
Record name 4-Fluorobenzotrifluoride
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Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzotrifluoride

CAS RN

402-44-8
Record name 4-Fluorobenzotrifluoride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-4-(trifluoromethyl)-
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Record name 4-Fluorobenzotrifluoride
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Record name Benzene, 1-fluoro-4-(trifluoromethyl)-
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Record name 4-Fluorobenzotrifluoride
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Record name α,α,α,4-tetrafluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
R Lava, F Calore, M Mazzola, CG Moretto, U Pretto… - Chemosphere, 2021 - Elsevier
… (Carli et al., 1983; GIADA Project, 2005; 2010; Lava et al., 2013), the following new BTFs (Table 1C) were analysed in addition to the previously found ones: 4-fluorobenzotrifluoride (…
Number of citations: 3 www.sciencedirect.com
MG Gillam - Journal of Labelled Compounds and …, 1989 - Wiley Online Library
… 3 - f luoro [ ring-U- I4C] phenol - 3 , coupled with 3-chloro-4-fluorobenzotrifluoride … The resultant purple solution was cooled to 65OC and 3-chloro-4-fluorobenzotrifluoride …
KJ Wilkin, Y Xiong, H Zhao, SB Muvva, SK Saha… - Structural …, 2022 - pubs.aip.org
… We align 4-fluorobenzotrifluoride with a linearly polarized laser and show that we can distinguish between atomic pairs with equal distances that are parallel and perpendicular to the …
Number of citations: 4 pubs.aip.org
RE Sammelson, JE Casida - The Journal of Organic Chemistry, 2003 - ACS Publications
… , 3-{4-[1-(2,6-dichloro-3-iodo-4-trifluoromethylphenyl)-5-iodopyrazolo]}-3-(trifluoromethyl)diazirine, was prepared in 10 steps from pyrazole and 3,5-dichloro-4-fluorobenzotrifluoride. …
Number of citations: 62 pubs.acs.org
MD Bygd, KG Aukema, JE Richman… - Applied and …, 2022 - Am Soc Microbiol
… To our knowledge, 4-fluorobenzotrifluoride biodefluorination had not been studied previously, and substantial fluoride release was observed here despite the known resistance of −CF 3 …
Number of citations: 6 journals.asm.org
WJ Feast, WKR Musgrave, RG Weston - Journal of the Chemical …, 1971 - pubs.rsc.org
… Pyrolysis of (4) gives 3,4-difluorobenzotrifluoride which was also prepared from 3-amino4-fluorobenzotrifluoride by way of pyrolysis of the diazonium tetrafluoroborate. …
Number of citations: 5 pubs.rsc.org
A Okamoto, K Maeyama, K Noguchi, H Oike… - Journal of Oleo …, 2007 - jstage.jst.go.jp
… Similarly, 2,2’-bis(trifluoromethylphenoxy)biphenyl was synthesized via nucleophilic aromatic substitution of 4-fluorobenzotrifluoride with 2,2’-biphenol. These 2,2’-bis(…
Number of citations: 8 www.jstage.jst.go.jp
DK Robbins, PN Dodson, LA Buccilli… - Journal of pharmaceutical …, 2003 - Elsevier
… It was proposed that the synthesis of fluoxetine carried out using potassium t-butoxide as base and 4-chlorobenzotrifluoride (or 4-fluorobenzotrifluoride) in the ether formation step may …
Number of citations: 4 www.sciencedirect.com
DW Robertson, JH Krushinski, RW Fuller… - Journal of medicinal …, 1988 - ACS Publications
… Addition of 4-fluorobenzotrifluoride led to a facile nucleophilic aromatic substitution. Recrystallization of the hydrochloride salt of the resulting material completed the preparation of (S)-…
Number of citations: 194 pubs.acs.org
KJ Wilkin - 2022 - search.proquest.com
… In this chapter, we discuss the structural retrieval of 4-fluorobenzotrifluoride (FC6H4CF3). The molecule is impulsively aligned and imaged with GUED. The study is submitted for …
Number of citations: 2 search.proquest.com

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